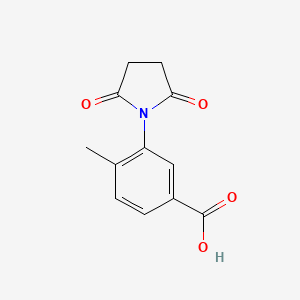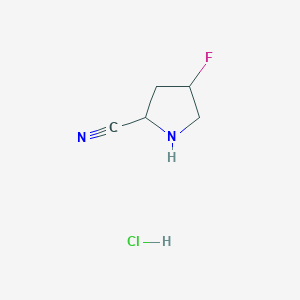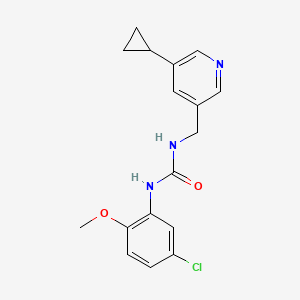![molecular formula C22H15N3O2S B2945018 N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide CAS No. 1207046-85-2](/img/structure/B2945018.png)
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide” is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives . These compounds have been identified as potent phosphoinositide 3-kinase (PI3K) inhibitors . The inhibitory activity of these compounds is significant, with the IC50 of a representative compound reaching 3.6 nm .
Chemical Reactions Analysis
The thiazolo[5,4-b]pyridine derivatives show potent PI3K inhibitory activity . The structure-activity relationships (SAR) study indicates that the sulfonamide functionality and the pyridyl attached to thiazolo[5,4-b]pyridine are key structural units for PI3Kα inhibitory potency .Applications De Recherche Scientifique
Synthesis of Derivatives
- Research has been conducted on synthesizing new derivatives of tetrahydropyrimidine-thiones, thiazolo[3,2-a]pyrimidines, thiazino, and benzothiazepine derivatives. This work emphasizes the chemical versatility of such compounds and their potential in creating new chemical entities (Fadda et al., 2013).
Antiallergic Agents
- A study on N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, which share structural similarities, investigated the effects of substituents on antiallergic activity. One compound showed significant potency, suggesting potential therapeutic applications (Honma et al., 1983).
Anticancer Research
- There has been exploration into benzofuran derivatives as potential anticancer agents. A series of substituted benzamides, including benzofuran derivatives, were synthesized and evaluated against various cancer cell lines, showing significant activity (Ravinaik et al., 2021).
Antimicrobial Activity
- Studies have focused on the antimicrobial activities of various derivatives. For instance, the synthesis of pyrrolidine-2-carboxylate derivatives demonstrated interesting antibacterial activities, highlighting the potential use in developing new antimicrobial agents (Nural et al., 2018).
Mécanisme D'action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a significant target in the development of pharmaceutical drugs .
Mode of Action
The compound interacts with its target, PI3K, by forming a strong charged interaction with a specific amino acid, Lys802, in PI3Kα . This interaction is facilitated by the compound’s electron-deficient aryl group, which results in a more acidic sulfonamide NH proton .
Biochemical Pathways
The compound’s interaction with PI3K affects the PI3K/AKT/mTOR pathway , a critical cell signaling pathway involved in cell cycle regulation, apoptosis, and autophagy . By inhibiting PI3K, the compound can disrupt this pathway, potentially leading to effects such as slowed cell growth or induced cell death .
Pharmacokinetics
Thiazole derivatives, which this compound is a part of, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s bioavailability and distribution within the body.
Result of Action
The inhibition of PI3K by this compound can lead to a variety of cellular effects, depending on the specific cellular context. These effects could include slowed cell growth, induced cell death, or other changes in cell behavior . The exact effects would likely depend on factors such as the specific cell type and the presence of other signaling molecules.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s solubility properties could affect its distribution within the body and its ability to reach its target cells . Additionally, factors such as pH and the presence of other molecules could potentially influence the compound’s stability and efficacy .
Propriétés
IUPAC Name |
N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2S/c1-13-15(21-25-17-9-5-11-23-22(17)28-21)7-4-8-16(13)24-20(26)19-12-14-6-2-3-10-18(14)27-19/h2-12H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUROIROKHSVVGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC3=CC=CC=C3O2)C4=NC5=C(S4)N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-Methoxyphenyl)-2,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2944935.png)

![5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2944940.png)
![5-Chloro-6-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2944942.png)




![2-((2-oxo-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2944953.png)

![methyl 1-thiophen-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2944955.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B2944957.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2944958.png)
